molecular formula C20H26N2O2 B14742782 Vincaminol CAS No. 3382-95-4

Vincaminol

Cat. No.: B14742782
CAS No.: 3382-95-4
M. Wt: 326.4 g/mol
InChI Key: YCXHPBHFOLIYEB-AABGKKOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincaminol is a naturally occurring indole alkaloid derived primarily from the Vinca minor (lesser periwinkle) and Catharanthus roseus (Madagascar periwinkle) plants . Structurally, it belongs to the Vinca alkaloid family, characterized by a complex tetracyclic framework with the molecular formula C₂₁H₂₆N₂O₃ and a stereospecific configuration critical to its bioactivity . This compound is recognized for its dual pharmacological roles:

  • Nootropic effects: Enhances cerebral blood flow and oxygen utilization, supporting cognitive function .

Its biosynthesis involves intricate enzymatic modifications of the terpenoid indole pathway, common to other Vinca alkaloids . Despite its therapeutic promise, this compound’s clinical application remains less prominent than its derivatives, partly due to bioavailability challenges and side effects such as nausea and hypotension .

Properties

CAS No.

3382-95-4

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(15S,17S,19S)-15-ethyl-17-(hydroxymethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C20H26N2O2/c1-2-19-9-5-10-21-11-8-15-14-6-3-4-7-16(14)22(17(15)18(19)21)20(24,12-19)13-23/h3-4,6-7,18,23-24H,2,5,8-13H2,1H3/t18-,19+,20+/m1/s1

InChI Key

YCXHPBHFOLIYEB-AABGKKOBSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(CO)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(CO)O

Origin of Product

United States

Chemical Reactions Analysis

Mechanochemical Salification of Vincamine

Vincamine’s poor bioavailability prompted solvent-free salt formation using citric acid via solid-state mechanochemical processes . Key reactions include:

  • Process Variables :

    • Time of mechanical treatment : Extended grinding (60 minutes) improved yield.

    • Molar ratio of vincamine to citric acid : Optimal at 1:2.

    • Role of NaCMC : Sodium carboxymethylcellulose acted as a solid solvent, enhancing yield and reaction efficiency .

ParameterOptimal ConditionOutcome
Grinding time60 minutesCompleted salification reaction
Citric acid ratio1:2 (vincamine:citric acid)Maximized protonated vincamine
NaCMC inclusionPresentImproved solubilization kinetics

Route 1: Bischler-Napieralski Reaction

  • Tryptamine condensation : Reacted with dimethyl 3-ethyl-3-formylpimelate.

  • Hydrolysis : Yielded a precursor, which was oxidized using p-nitrosodimethylaniline and triphenylmethylsodium.

  • Acid treatment : Generated dl-vincamine .

Route 2: Pictet-Spengler Cyclization

  • Tryptamine + chiral lactone : Formed epimeric mixtures.

  • Reduction with LiAlH₄ : Produced a primary alcohol.

  • Mesylation and alkylation : Resulted in (+)-vincamine .

Route 3: Ozonolysis of Vincadifformine

  • Ozonolysis : Cleaved double bonds to form a rearranged product.

  • Pyrolysis : Generated vincamine via a radical mechanism .

Derivatization for Antimalarial Activity

Vincamine derivatives were synthesized to enhance biological activity:

  • Dehydration : Vincamine → α,β-unsaturated ester using p-toluenesulfonic acid.

  • C–N Ring Cleavage : Reaction with methyl propiolate and phenol yielded compound 8 (V3b) .

  • Functionalization :

    • Hydrolysis/Acylation : Converted V3b to amine V3hh and ester derivatives.

    • Click Chemistry : Generated compound 7 (V4g) via sodium azide displacement and cycloaddition .

DerivativeKey Reaction StepEC₅₀ (Dd2 Parasites)
V3bC–N ring cleavage1.81 ± 0.09 μM
V3ssOptimized functionalization0.25 ± 0.004 μM

Salt Formation and Stability

  • SEAMS Process : Solid excipient-assisted mechanochemical salification produced amorphous/crystalline particles.

  • Stability : No disproportionation observed after 8 months, confirmed via XPS analysis .

Key Structural Insights

  • Absolute Configuration : Determined via X-ray diffraction (3S,14S,16S) .

  • SAR Studies : Ring distortion in vincamine derivatives improved antimalarial activity while maintaining selectivity .

Mechanism of Action

The mechanism of action of Vincaminol involves its interaction with microtubules. Vinca alkaloids, including this compound, prevent microtubule polymerization, which is essential for cell division. This action leads to mitotic arrest and subsequent cell death . This compound’s vasodilatory properties are attributed to its ability to increase regional cerebral blood flow .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vincaminol shares a core indole-terpenoid skeleton with other Vinca alkaloids but differs in substituents and stereochemistry, leading to varied pharmacological profiles (Table 1).

Vincamine vs. This compound

  • Structural distinction: this compound is a hydroxylated derivative of vincamine, featuring an additional hydroxyl group at the C-14 position .
  • Functional impact: This modification enhances this compound’s solubility but reduces its blood-brain barrier penetration compared to vincamine, limiting its nootropic efficacy .

Comparison with Functionally Similar Compounds

Anticancer Vinca Alkaloids

This compound’s structural analogs, vinblastine and vincristine, exhibit potent antimitotic activity but differ in key aspects:

  • Mechanism: this compound weakly binds tubulin compared to vinblastine’s high-affinity interaction, resulting in lower cytotoxicity .
  • Clinical use: Vinblastine and vincristine are frontline agents for leukemia and lymphoma, whereas this compound remains investigational for cancer .

Immunosuppressive Alkaloids

  • Vindesine and vinorelbine: These semisynthetic derivatives have optimized side chains for immunosuppression, a property less pronounced in this compound due to its hydroxyl group .

Data Table: Key Comparative Metrics

Compound Molecular Formula Source Primary Use Key Differentiator References
This compound C₂₁H₂₆N₂O₃ Natural (V. minor) Nootropic, anticancer C-14 hydroxylation; moderate bioavailability
Vincamine C₂₁H₂₆N₂O₂ Natural (V. minor) Nootropic Lacks hydroxyl group; higher lipophilicity
Vinpocetine C₂₂H₂₆N₂O₂ Semisynthetic Cognitive enhancer Ethyl ester derivative; enhanced BBB penetration
Vinblastine C₄₆H₅₈N₄O₉ Natural (C. roseus) Lymphoma therapy Dimeric structure; strong tubulin binding
Vincristine C₄₆H₅₆N₄O₁₀ Natural (C. roseus) Leukemia therapy N-methyl group; neurotoxic side effects

Research Findings and Clinical Implications

  • Safety: this compound’s side-effect profile (e.g., headache, hypotension) overlaps with other Vinca alkaloids but is milder than vincristine’s neurotoxicity .
  • Innovative derivatives: Recent studies focus on this compound prodrugs to improve bioavailability, mimicking vinpocetine’s success .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Vincaminol's pharmacokinetic properties in preclinical models?

  • Methodological Guidance : Follow validated protocols for bioavailability, half-life, and metabolite profiling using HPLC or LC-MS. Ensure proper animal model selection (species, age, sex) and standardized dosing regimens. Include control groups and replicate experiments (n ≥ 6) to ensure statistical power . Report instrumentation details (e.g., column type, detection wavelength) and adhere to metric units .

Q. How should dose-response studies for this compound be structured to evaluate therapeutic efficacy and toxicity?

  • Methodological Guidance : Use a logarithmic dose range to identify EC₅₀/IC₅₀ values. Employ cell viability assays (e.g., MTT) for cytotoxicity and orthogonal assays (e.g., enzymatic inhibition) for efficacy. Apply ANOVA with post-hoc tests to compare dose groups, and report p-values with significance thresholds (e.g., p < 0.05) . Include negative controls and solvent-matched blanks to isolate compound effects .

Q. What assays are validated for studying this compound's target interactions in vitro?

  • Methodological Guidance : Use surface plasmon resonance (SPR) for binding affinity (KD), fluorometric assays for enzymatic inhibition, and radioligand displacement for receptor specificity. Validate findings with CRISPR/Cas9 knockout models to confirm target dependency. Reference established protocols from journals like Medicinal Chemistry Research .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Guidance : Analyze variables such as bioavailability, tissue penetration, and metabolic stability. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect sizes. Apply principal contradiction analysis to identify dominant factors (e.g., solubility vs. target engagement) . Replicate studies using humanized models or 3D organoids to bridge translational gaps .

Q. What statistical methods address heterogeneous cellular responses to this compound across experimental models?

  • Methodological Guidance : Employ mixed-effects models to account for inter-experiment variability. Use cluster analysis to stratify responders/non-responders and identify confounding variables (e.g., cell cycle stage). Report standard deviations and confidence intervals to contextualize variability . Pre-register analysis plans to reduce bias .

Q. Which integrative approaches elucidate this compound's polypharmacology using multi-omics data?

  • Methodological Guidance : Combine RNA-seq (transcriptomics), LC-MS (metabolomics), and ChIP-seq (epigenomics) to map mechanisms. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to prioritize targets. Validate hypotheses with CRISPR interference or chemical probes . Ensure raw data deposition in repositories like GEO or MetaboLights .

Methodological Frameworks

  • PICOT for Clinical Studies : Define Population (e.g., diabetic rodent models), Intervention (this compound dosage), Comparison (placebo/standard care), Outcome (HbA1c reduction), and Timeframe (8-week exposure) to structure preclinical/clinical queries .
  • Contradiction Analysis : Apply dialectical frameworks to prioritize conflicting data (e.g., efficacy in hepatocytes vs. lack of effect in whole-liver models) and guide iterative experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.